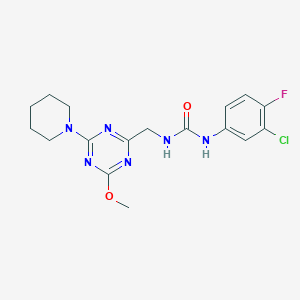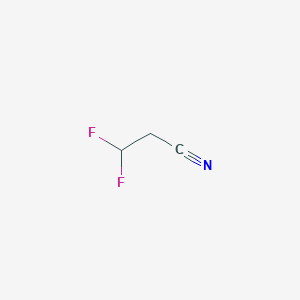![molecular formula C19H12ClFN2OS B2585442 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105209-92-4](/img/structure/B2585442.png)
7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with a 3-chlorophenyl group at the 7-position and a 3-fluorobenzyl group at the 3-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: The 3-chlorophenyl and 3-fluorobenzyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethylformamide).
Final Cyclization and Purification: The final step involves cyclization to form the desired thieno[3,2-d]pyrimidin-4(3H)-one structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings (chlorophenyl and fluorobenzyl) can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the creation of new products with enhanced performance.
Mécanisme D'action
The mechanism of action of 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effect. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one: A structural isomer with a different thieno ring fusion.
7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-2(3H)-one: Differing in the position of the carbonyl group.
7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(1H)-one: Variation in the hydrogen position on the pyrimidine ring.
Uniqueness
The uniqueness of 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno
Propriétés
IUPAC Name |
7-(3-chlorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-5-2-4-13(8-14)16-10-25-18-17(16)22-11-23(19(18)24)9-12-3-1-6-15(21)7-12/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNWOKZDKCSSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)

![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)
![N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2585366.png)
![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)
![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)

![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)
![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)
![N'-(4-acetamidophenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2585378.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2585379.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)
